Maglifloenone
Overview
Description
Molecular Structure Analysis
Maglifloenone has a molecular weight of 386.4 g/mol . The InChI string and Canonical SMILES for Maglifloenone are also provided . The exact mass and monoisotopic mass are both 386.17293854 g/mol . It has a topological polar surface area of 63.2 Ų . The heavy atom count is 28 .Physical And Chemical Properties Analysis
Maglifloenone has several computed properties. It has a XLogP3-AA of 3.6, indicating its partition coefficient between octanol and water . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 6 . The rotatable bond count is 5 . The complexity of Maglifloenone is 671 .Scientific Research Applications
Magnonics and Spin Waves : The field of magnonics, part of nanomagnetism and nanoscience, focuses on using spin waves (magnons) for transmitting, storing, and processing information. This area includes developments in magnonic crystals, which can control spin waves, potentially forming multifunctional metamaterials with nonvolatility and high data transfer rates (Barman et al., 2021); (Neusser & Grundler, 2009).
Therapeutic Applications of Magnoflorine : Magnoflorine, a compound with potential therapeutic applications, is noted for its effectiveness in treating a range of conditions including inflammatory diseases, allergies, hypertension, osteoporosis, and various infections, as well as civilization diseases like cancer, obesity, diabetes, and depression (Okoń et al., 2020).
Magnetically Driven Implosions (MDIs) : MDIs can lead to higher fusion gains and yields, potentially benefiting national security missions and fusion reactor designs (Cuneo et al., 2012).
Maglifloenone in Botanical Research : Specific to maglifloenone, research has identified it as a component in plants like Magnolia liliflora. Maglifloenone, containing a unique spirocyclohexadienone skeleton, has been isolated from this plant (Talapatra et al., 1982).
Applications in Spintronics and Magnetoelectronics : Magnonics is also a rapidly developing branch of spintronics and magnetoelectronics, with applications in signal processing and transmission systems (Nikitov et al., 2015).
Sensing and Detection Technologies : Magnonic crystals have applications in sensing technologies, particularly for detecting magnetic fields at room temperature and in noisy environments (Inoue et al., 2011).
Safety And Hazards
properties
IUPAC Name |
(1S,8S,10S,11R)-3-methoxy-11-methyl-10-(3,4,5-trimethoxyphenyl)-7-oxatricyclo[6.3.1.01,6]dodeca-2,5-dien-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O6/c1-12-15(13-6-17(24-2)21(27-5)18(7-13)25-3)8-14-10-22(12)11-19(26-4)16(23)9-20(22)28-14/h6-7,9,11-12,14-15H,8,10H2,1-5H3/t12-,14+,15+,22-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXWKCIXVIBYKKR-IRJBIMHASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CC2CC13C=C(C(=O)C=C3O2)OC)C4=CC(=C(C(=C4)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](C[C@H]2C[C@@]13C=C(C(=O)C=C3O2)OC)C4=CC(=C(C(=C4)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 21723002 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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